2-[8-imino-7-(2-methoxyphenyl)-8H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(11aH)-yl]-N,N-dimethylethanamine
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Overview
Description
N-{2-[8-Imino-7-(2-methoxyphenyl)-8H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(11aH)-yl]ethyl}-N,N-dimethylamine is a complex organic compound belonging to the class of chromeno-pyrimidine derivatives
Preparation Methods
The synthesis of N-{2-[8-imino-7-(2-methoxyphenyl)-8H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(11aH)-yl]ethyl}-N,N-dimethylamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-amino-4H-chromene-3-carbonitrile with phenyl isothiocyanate, followed by cyclization and subsequent functional group modifications . Industrial production methods may employ microwave dielectric heating to enhance reaction rates and yields .
Chemical Reactions Analysis
N-{2-[8-Imino-7-(2-methoxyphenyl)-8H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(11aH)-yl]ethyl}-N,N-dimethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
N-{2-[8-Imino-7-(2-methoxyphenyl)-8H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(11aH)-yl]ethyl}-N,N-dimethylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{2-[8-imino-7-(2-methoxyphenyl)-8H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(11aH)-yl]ethyl}-N,N-dimethylamine involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism .
Comparison with Similar Compounds
N-{2-[8-Imino-7-(2-methoxyphenyl)-8H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(11aH)-yl]ethyl}-N,N-dimethylamine can be compared with other chromeno-pyrimidine derivatives, such as:
- 3-[8-Imino-7-(4-methoxyphenyl)-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl]-1-propanol
- 2-[8-Imino-7-(4-methoxyphenyl)-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl]ethanol
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C26H26N4O2 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
2-[13-imino-11-(2-methoxyphenyl)-18-oxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,11,15-heptaen-14-yl]-N,N-dimethylethanamine |
InChI |
InChI=1S/C26H26N4O2/c1-29(2)14-15-30-16-28-26-23(25(30)27)22(19-10-6-7-11-21(19)31-3)20-13-12-17-8-4-5-9-18(17)24(20)32-26/h4-13,16,26-27H,14-15H2,1-3H3 |
InChI Key |
IWIYELOFINTKPO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C=NC2C(=C(C3=C(O2)C4=CC=CC=C4C=C3)C5=CC=CC=C5OC)C1=N |
Origin of Product |
United States |
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